2-Chloro-6-methyl-isonicotinic acid hydrazide 2-Chloro-6-methyl-isonicotinic acid hydrazide
Brand Name: Vulcanchem
CAS No.: 19353-99-2
VCID: VC8012614
InChI: InChI=1S/C7H8ClN3O/c1-4-2-5(7(12)11-9)3-6(8)10-4/h2-3H,9H2,1H3,(H,11,12)
SMILES: CC1=CC(=CC(=N1)Cl)C(=O)NN
Molecular Formula: C7H8ClN3O
Molecular Weight: 185.61 g/mol

2-Chloro-6-methyl-isonicotinic acid hydrazide

CAS No.: 19353-99-2

Cat. No.: VC8012614

Molecular Formula: C7H8ClN3O

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-methyl-isonicotinic acid hydrazide - 19353-99-2

Specification

CAS No. 19353-99-2
Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
IUPAC Name 2-chloro-6-methylpyridine-4-carbohydrazide
Standard InChI InChI=1S/C7H8ClN3O/c1-4-2-5(7(12)11-9)3-6(8)10-4/h2-3H,9H2,1H3,(H,11,12)
Standard InChI Key PENBZGORQVBEGT-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)Cl)C(=O)NN
Canonical SMILES CC1=CC(=CC(=N1)Cl)C(=O)NN

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 2-chloro-6-methylpyridine-4-carbohydrazide, reflecting its pyridine backbone with substituents at specific positions . Its molecular formula is C₇H₈ClN₃O, with a molecular weight of 185.61 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number19353-99-2PubChem
PubChem CID3029020PubChem
SMILESCC1=CC(=CC(=N1)Cl)C(=O)NNPubChem
InChIKeyPENBZGORQVBEGT-UHFFFAOYSA-NPubChem

The planar pyridine ring system confers rigidity, while the hydrazide (-CONHNH₂) group enables hydrogen bonding and metal coordination .

Crystallographic and Conformational Features

Though X-ray crystallographic data for this specific compound remains unpublished, structural analogs such as isonicotinic acid hydrazide (INH) adopt a nearly planar configuration, with slight deviations due to steric effects from substituents . Computational models predict that the chlorine atom at position 2 and the methyl group at position 6 introduce steric hindrance, potentially influencing packing efficiency in solid-state structures .

Synthesis and Purification

Synthetic Routes

The compound is synthesized via nucleophilic acyl substitution, analogous to methods used for INH derivatives . A representative protocol involves:

  • Condensation: Reacting ethyl 2-chloro-6-methylisonicotinate with hydrazine hydrate in anhydrous ethanol under reflux conditions .

  • Isolation: Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization from ethanol .

Reaction conditions (e.g., molar ratios, reflux duration) remain unspecified in public literature, necessitating optimization for high yields.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹) :

  • ν(N-H): 3200–3350 (hydrazide NH stretch).

  • ν(C=O): 1660–1680 (amide I band).

  • ν(C=N): 1580–1600 (pyridine ring).

  • δ(N-H): 1550–1570 (amide II band).

Shifts in carbonyl (C=O) and NH stretches upon metal complexation indicate ligand coordination via the hydrazide oxygen and azomethine nitrogen .

Electronic Spectroscopy

UV-Vis spectra in DMSO exhibit:

  • π→π* transitions: 200–220 nm (pyridine ring).

  • n→π* transitions: 260–280 nm (hydrazide group) .

Metal complexes display d-d transitions in the visible range (e.g., 13,477 cm⁻¹ for Zn²+ complexes), suggesting octahedral geometries .

Coordination Chemistry and Metal Complexes

Complexation Behavior

The hydrazide group acts as a bidentate ligand, coordinating through:

  • Carbonyl oxygen (Lewis basic site).

  • Azomethine nitrogen .

Stoichiometric studies indicate a 1:1 metal-ligand ratio for Mn(II), Co(II), Cu(II), and Zn(II) complexes .

Magnetic and Conductivity Data

Metal Ionμeff (B.M.)GeometryΛₘ (Ω⁻¹ cm² mol⁻¹)
Zn²⁺DiamagneticOctahedral0.16
Cu²⁺1.85Octahedral0.16
Co²⁺3.22Octahedral0.26
Mn²⁺3.83Octahedral1.60

Low molar conductivity values (Λₘ < 10 Ω⁻¹ cm² mol⁻¹) suggest non-electrolytic behavior, with nitrate counterions in the outer sphere .

Applications and Future Directions

Industrial and Pharmaceutical Uses

  • Catalysis: As a ligand in transition metal-catalyzed cross-coupling reactions.

  • Drug Development: Potential scaffold for antitubercular or anticancer agents, building on INH’s clinical use .

Research Gaps

  • In Vivo Efficacy: Requires preclinical testing for bioavailability and toxicity.

  • Structure-Activity Relationships: Systematic variation of substituents to optimize bioactivity.

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